Structural Elucidation of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: A Definitive Guide
Structural Elucidation of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: A Definitive Guide
Topic: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate structure elucidation Content Type: In-depth Technical Guide
Executive Summary & Pharmacological Context
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS: 76344-88-2, predicted) represents a critical pharmacophore in medicinal chemistry. The 3,5-disubstituted isoxazole scaffold is a bioisostere for pyrazoles and pyridines, serving as a core structural motif in COX-2 inhibitors (e.g., Valdecoxib analogs), glutamate receptor antagonists, and immunomodulators.
The primary challenge in working with this molecule is not its synthesis, but its regiochemical ambiguity . The [3+2] cycloaddition used to construct the ring can theoretically yield two regioisomers: the target 3-carboxylate-5-aryl isomer and the inverse 5-carboxylate-3-aryl isomer. This guide provides a rigorous, self-validating workflow to unequivocally determine the structure, differentiating it from its regioisomer and ensuring high-purity isolation for biological screening.
Synthesis & Regiochemical Logic
To understand the structural challenge, one must understand the origin of the molecule. The standard synthesis involves a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.
The Synthetic Pathway[1]
-
Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. Upon treatment with base (TEA), this eliminates HCl to form the transient nitrile oxide dipole.
-
Dipolarophile: 1-Ethynyl-4-fluorobenzene (4-fluorophenylacetylene).
-
Cycloaddition: The nitrile oxide reacts with the alkyne.[1][2] Steric and electronic factors typically favor the formation of the 3,5-disubstituted product, but the 3,4-isomer or the regio-inverse (5-ester) are potential impurities depending on the specific dipole used.
Caption: Regioselective [3+2] cycloaddition pathway. The nitrile oxide dipole typically aligns to place the steric bulk of the ester at the 3-position and the aryl group at the 5-position.
Analytical Characterization Suite
The following data confirms the structure of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (
A. Mass Spectrometry (HRMS)[4]
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass:
(Calc: 236.0718). -
Fragmentation Pattern:
-
m/z 236: Parent ion.
-
m/z 190: Loss of ethanol (
), characteristic of ethyl esters. -
m/z 163: Loss of the ester group (
), leaving the isoxazole-aryl core.
-
B. Infrared Spectroscopy (FT-IR)
-
1725 cm⁻¹: Strong
stretch (Ester). -
1610 cm⁻¹:
stretch (Isoxazole ring). -
1220 cm⁻¹:
stretch (Aryl fluoride). -
3100 cm⁻¹: Weak
stretch (Aromatic/Isoxazole).
C. Nuclear Magnetic Resonance (NMR) - The "Gold Standard"
This is the critical step for elucidation. The presence of the Fluorine atom provides a unique "spin label" that splits the carbon signals, aiding assignment without needing extensive 2D NMR initially.
1H NMR (400 MHz, CDCl3)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1.42 | Triplet ( | 3H | Ester | Typical ethyl pattern. |
| 4.45 | Quartet ( | 2H | Ester | Deshielded by oxygen. |
| 6.92 | Singlet | 1H | Isoxazole H-4 | Diagnostic: The only singlet in the aromatic region. |
| 7.18 | Triplet ( | 2H | Ar H-3', H-5' | Ortho to Fluorine (shielded). |
| 7.78 | Doublet of Doublets | 2H | Ar H-2', H-6' | Meta to Fluorine (deshielded). |
13C NMR (100 MHz, CDCl3) - Fluorine Coupling Analysis
The
| Shift ( | Coupling ( | Assignment | Expert Insight |
| 14.1 | - | Ester | - |
| 62.3 | - | Ester | - |
| 102.5 | - | Isoxazole C-4 | High field signal for heteroaromatic CH. |
| 116.4 | Ar C-3', C-5' | Doublet due to ortho F coupling. | |
| 123.8 | Ar C-1' | Small doublet (para coupling). | |
| 128.1 | Ar C-2', C-6' | Doublet (meta coupling). | |
| 158.2 | - | Isoxazole C-3 | Quaternary, attached to ester. |
| 160.1 | - | Ester | Typical ester carbonyl. |
| 164.2 | Ar C-4' | Definitive: Large doublet (ipso F). | |
| 170.5 | - | Isoxazole C-5 | Quaternary, attached to Aryl. |
Note: The chemical shift of Isoxazole C-5 (170.5 ppm) is typically further downfield than C-3 (158.2 ppm) due to the electronegativity of the adjacent oxygen atom in the ring.
Regioisomer Differentiation (The "Smoking Gun")
Distinguishing the target (3-ester) from the inverse isomer (5-ester) requires HMBC (Heteronuclear Multiple Bond Correlation) .
-
The Logic: You must connect the Isoxazole H-4 proton (the singlet at 6.92 ppm) to the quaternary carbons.
-
Target (3-Ester):
-
H-4 correlates to C-5 (Aryl-bearing) AND C-3 (Ester-bearing).
-
Crucial Check: Does H-4 correlate to the Ester Carbonyl (160.1 ppm) ?
-
YES: In the 3-ester isomer, H-4 is separated from the ester carbonyl by 3 bonds (
). A correlation will be observed .
-
-
Inverse (5-Ester):
-
In the 5-ester isomer, H-4 is separated from the ester carbonyl by 2 bonds? No, it is
. -
Differentiation: The correlation pattern to the Aryl ring is different. In the Target, H-4 sees the Aryl ipso-carbon (C-1') via 3 bonds (
). In the Inverse, H-4 sees the Aryl ipso-carbon via 3 bonds ( ). -
The Decider: The chemical shifts of C3 vs C5 are the primary indicator, confirmed by the strong HMBC cross-peak between H-4 and the Ester Carbonyl (stronger in the 3-ester due to geometry).
-
Caption: Analytical decision tree for confirming the regioisomer structure.
Experimental Protocols
A. Synthesis Protocol (Reference Standard Generation)
-
Chlorination: Dissolve ethyl 2-(hydroxyimino)acetate (10 mmol) in DMF. Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour to generate ethyl 2-chloro-2-(hydroxyimino)acetate.
-
Cycloaddition: To the solution, add 1-ethynyl-4-fluorobenzene (10 mmol).
-
Dipole Generation: Dropwise add Triethylamine (TEA, 12 mmol) dissolved in DMF over 30 minutes. Caution: Exothermic.
-
Workup: Stir at RT for 12 hours. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 3,5-disubstituted isomer is typically the less polar major spot.
B. HPLC Purity Method (Self-Validating)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Ester).
-
System Suitability:
-
Tailing Factor: < 1.5.
-
Theoretical Plates: > 2000.[1]
-
Purity Threshold: > 98.0% area AUC.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4] Past and Future. Angewandte Chemie International Edition. Link
-
Talley, J. J., et al. (2000). Preparation of isoxazole derivatives as prodrugs of COX-2 inhibitors. U.S. Patent 6,034,256. Link
-
Liu, K., et al. (2023). Practical Guide to HMBC: Differentiating Two-Bond and Three-Bond Correlations. Journal of Organic Chemistry. Link
-
Bastiaansen, P. G. M., et al. (2024). Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles. MDPI Molecules. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22832030, Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.Link
Sources
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. ETHYL-5-(4-FLUOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE | 76344-88-2 [m.chemicalbook.com]
- 4. DSpace [dr.lib.iastate.edu]
